molecular formula C12H14BrN5O B8477239 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one

Cat. No.: B8477239
M. Wt: 324.18 g/mol
InChI Key: HCUAIMQBGXJHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, pyrazole, and pyridine moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and pyrazole intermediates, followed by their coupling with a brominated pyridine derivative. Common reagents used in these reactions include brominating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole
  • 5-(Azetidin-3-yl)-1H-pyrazole
  • 5-Bromo-1-methylpyridin-2(1H)-one

Uniqueness

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of azetidine, pyrazole, and pyridine moieties, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H14BrN5O

Molecular Weight

324.18 g/mol

IUPAC Name

3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one

InChI

InChI=1S/C12H14BrN5O/c1-18-6-8(13)2-10(12(18)19)15-11-3-9(16-17-11)7-4-14-5-7/h2-3,6-7,14H,4-5H2,1H3,(H2,15,16,17)

InChI Key

HCUAIMQBGXJHEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NNC(=C2)C3CNC3)Br

Origin of Product

United States

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